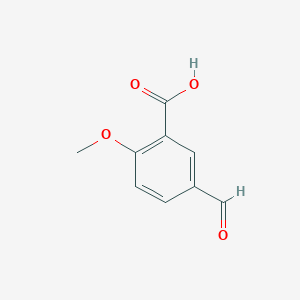

5-Formyl-2-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-formyl-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZPGMWNBQKNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398006 | |

| Record name | 5-formyl-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84923-70-6 | |

| Record name | 5-formyl-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyl-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Formyl-2-methoxybenzoic Acid (CAS: 84923-70-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzoic acid is a valuable organic building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde (formyl group), and a methoxy-substituted aromatic ring, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in the development of therapeutic agents, particularly as a key intermediate for Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

Physicochemical and Safety Data

The key properties and safety information for this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 84923-70-6 | [1][2] |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Methoxy-5-formylbenzoic acid, 5-carboxy-4-methoxybenzaldehyde | [2] |

| Appearance | Solid | [1] |

| pKa (Predicted) | 3.74 ± 0.10 | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | [1][3] |

Table 2: Safety and Hazard Information

| Hazard Statement | GHS Classification | Precautionary Statement Codes |

| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264, P270, P301+P312, P330, P501 |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P264, P280, P302+P352, P321, P332+P313, P362 |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P264, P280, P305+P351+P338, P337+P313 |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Data sourced from PubChem and commercial suppliers.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formylation of a precursor followed by the hydrolysis of the resulting ester. A high-yield synthesis of the key intermediate, methyl 5-formyl-2-methoxybenzoate, has been reported.[4]

Step 1: Synthesis of Methyl 2-methoxybenzoate

This initial step involves the methylation of salicylic acid.

-

Materials:

-

Salicylic acid

-

Potassium carbonate

-

Dimethyl sulfate

-

Acetone

-

Dichloromethane (DCM)

-

Water

-

-

Procedure:

-

Add salicylic acid, potassium carbonate, and acetone to a reaction vessel.

-

Heat the mixture to 50-60 °C.

-

Add dimethyl sulfate dropwise and allow the reaction to proceed for 1-5 hours.

-

Supplement with additional potassium carbonate and dimethyl sulfate and continue the reaction for 12-48 hours.

-

After the reaction is complete, evaporate approximately 60% of the solvent.

-

Cool the mixture to 20 °C and add water.

-

Filter the solution and extract the filtrate with DCM.

-

Concentrate the organic extract to obtain methyl 2-methoxybenzoate.

-

Step 2: Synthesis of Methyl 5-formyl-2-methoxybenzoate

This step introduces the formyl group to the aromatic ring.

-

Materials:

-

Methyl 2-methoxybenzoate (from Step 1)

-

Methanesulfonic acid

-

Urotropine (hexamethylenetetramine)

-

Sodium hydroxide solution

-

Water

-

-

Procedure: [4]

-

Cool methyl 2-methoxybenzoate and methanesulfonic acid to 0-10 °C.

-

Add urotropine to the cooled mixture.

-

Heat the reaction mixture to 90 °C and maintain for 10-20 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction vessel and adjust the pH to 6-7 with a sodium hydroxide solution.

-

Filter the resulting precipitate.

-

Wash the filter cake with water and dry to obtain methyl 5-formyl-2-methoxybenzoate.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Materials:

-

Methyl 5-formyl-2-methoxybenzoate (from Step 2)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Concentrated hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve methyl 5-formyl-2-methoxybenzoate in a mixture of methanol and water.

-

Add sodium hydroxide to the solution.

-

Heat the mixture under reflux for approximately 4 hours.

-

After cooling, add concentrated HCl to precipitate the product.

-

Filter the white crystalline precipitate and wash with water to yield this compound.

-

Application in the Synthesis of Bioactive Molecules: A Workflow

This compound serves as a versatile starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. The aldehyde and carboxylic acid functionalities allow for a wide range of chemical transformations.

Role in Drug Development: PTP1B Inhibition

Derivatives of this compound are utilized in the synthesis of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key target for the treatment of type 2 diabetes and obesity.

PTP1B Signaling Pathway and Inhibition

The diagram below illustrates the role of PTP1B in insulin signaling and how its inhibition can lead to a therapeutic effect.

Experimental Protocol: In Vitro PTP1B Inhibition Assay

This protocol describes a common method for screening compounds for PTP1B inhibitory activity using a colorimetric substrate.

-

Materials:

-

Recombinant human PTP1B enzyme

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (pNPP) as substrate

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Suramin)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In a 96-well plate, add a small volume of the test compound dilution or control to each well.

-

Add the PTP1B enzyme solution to each well and incubate at 37°C for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPP substrate solution to each well.

-

Incubate the plate at 37°C for a further 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists and drug development professionals. Its readily modifiable functional groups provide a gateway to a wide array of complex molecular architectures. As demonstrated, it is a key precursor for the synthesis of compounds targeting critical enzymes like PTP1B, highlighting its importance in the development of novel therapeutics for metabolic diseases. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to utilize this compound in their drug discovery endeavors.

References

physical and chemical properties of 5-Formyl-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Formyl-2-methoxybenzoic acid, a key intermediate in organic synthesis. The document details the compound's chemical identity, physicochemical properties, and spectroscopic data, with a focus on presenting quantitative information in a clear and accessible format. Furthermore, it outlines detailed experimental protocols for its synthesis and discusses its chemical reactivity. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Identity and Structure

This compound, also known as 2-methoxy-5-formylbenzoic acid, is an aromatic organic compound characterized by the presence of a carboxylic acid, a methoxy group, and a formyl (aldehyde) group attached to a benzene ring.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 84923-70-6 | [1] |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)C=O)C(=O)O | [1] |

| InChI | InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12) | [1] |

| InChIKey | TTZPGMWNBQKNKX-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application in synthesis, and potential biological activity. The available data, largely predicted, are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical Form | Solid | |

| Boiling Point (Predicted) | 371.1 ± 27.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.74 ± 0.10 | [3] |

| Solubility in Water (Predicted) | 2 g/L at 25 °C (Slightly soluble) | [3] |

| Storage Temperature | Room temperature, under an inert atmosphere | [3] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While experimental spectra for the acid are not widely published, predicted data and information from related compounds provide valuable insights.

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 181.04953 |

| [M+Na]⁺ | 203.03147 |

| [M-H]⁻ | 179.03497 |

| [M]⁺ | 180.04170 |

(Data from PubChemLite)[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental NMR data for this compound is not available in the searched literature. However, the expected chemical shifts can be inferred from the structure and data for analogous compounds. The proton NMR (¹H NMR) spectrum would be expected to show signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the acidic proton of the carboxylic acid. The carbon-13 NMR (¹³C NMR) spectrum would display distinct signals for each of the nine carbon atoms in their unique chemical environments.

Infrared (IR) Spectroscopy: An experimental IR spectrum for this compound is not available. Key characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the aldehyde (~1690 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching and bending vibrations.

Synthesis and Experimental Protocols

This compound is typically synthesized from its methyl ester, methyl 5-formyl-2-methoxybenzoate. The synthesis of the ester followed by its hydrolysis is a common and efficient route.

Synthesis of Methyl 5-formyl-2-methoxybenzoate

A widely used method for the formylation of methyl 2-methoxybenzoate (methyl o-anisate) is the Duff reaction or a related formylation using hexamethylenetetramine.

Experimental Protocol: Formylation of Methyl 2-methoxybenzoate [4]

-

Materials:

-

Methyl 2-methoxybenzoate (methyl o-anisate)

-

Trifluoroacetic acid

-

Hexamethylenetetramine

-

Ethyl acetate

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

n-Hexane

-

Diisopropyl ether

-

Ice bath

-

Standard laboratory glassware for reflux, extraction, and chromatography

-

-

Procedure:

-

Dissolve 16.6 g of methyl o-anisate in 100 ml of trifluoroacetic acid.

-

Cool the solution in an ice bath and add 14.0 g of hexamethylenetetramine.

-

Reflux the mixture for 2 hours.

-

Remove the solvent by distillation under reduced pressure.

-

Pour the residue into 120 ml of water.

-

Neutralize the mixture with sodium bicarbonate and extract with ethyl acetate.

-

Wash the organic extract with water and a saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the residue by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to obtain methyl 5-formyl-2-methoxybenzoate.

-

Recrystallize the product from diisopropyl ether to yield colorless crystals.

-

Hydrolysis of Methyl 5-formyl-2-methoxybenzoate to this compound

The final step to obtain the target acid is the hydrolysis of the methyl ester. This is a standard procedure typically carried out under basic or acidic conditions.

Experimental Protocol: Ester Hydrolysis

-

Materials:

-

Methyl 5-formyl-2-methoxybenzoate

-

Aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., hydrochloric acid)

-

Methanol or ethanol (as a co-solvent)

-

Standard laboratory glassware for reflux and work-up

-

-

Procedure (Basic Hydrolysis):

-

Dissolve methyl 5-formyl-2-methoxybenzoate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the alcohol under reduced pressure.

-

Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

-

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the aldehyde, and the methoxy group on the aromatic ring.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, amides, and reduction to a primary alcohol.

-

Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to a primary alcohol. It can also participate in various condensation reactions.

-

Aromatic Ring: The electron-donating methoxy group and the electron-withdrawing formyl and carboxylic acid groups influence the regioselectivity of electrophilic aromatic substitution reactions.

Biological Activity and Signaling Pathways

There is limited direct information available in the searched literature regarding the specific biological activities of this compound or its involvement in defined signaling pathways. However, its precursor, methyl 5-formyl-2-methoxybenzoate, is known to be an intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors. This suggests that derivatives of this compound may have potential applications in metabolic and signaling research. Further investigation is required to elucidate any intrinsic biological activity of the acid itself.

Safety and Handling

Based on available GHS hazard statements, this compound should be handled with care.

Table 4: GHS Hazard Information

| Hazard Statement | Description | Reference |

| H302 | Harmful if swallowed | [1][2] |

| H315 | Causes skin irritation | [1][2] |

| H319 | Causes serious eye irritation | [1][2] |

| H335 | May cause respiratory irritation | [1][2] |

Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined chemical structure. While comprehensive experimental data on all its physical properties are not yet available, its synthesis and general reactivity are understood. This technical guide provides a consolidated resource of the current knowledge on this compound, which will be beneficial for chemists and pharmaceutical scientists. Further research is warranted to explore its potential biological activities and to fully characterize its physicochemical properties with experimental data.

References

- 1. This compound | C9H8O4 | CID 3926683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 84923-70-6 [amp.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. prepchem.com [prepchem.com]

- 5. Methyl 5-Formyl-2-methoxybenzoate | 78515-16-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 5-Formyl-2-methoxybenzoic Acid: Structure, Nomenclature, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzoic acid is a substituted aromatic carboxylic acid that holds significance as a versatile building block in organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, an aldehyde (formyl group), and a methoxy group on a benzene ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of its structure, nomenclature, synthesis, and key chemical properties, with a focus on experimental data and protocols relevant to research and development.

Structure and Nomenclature

The structural and identifying information for this compound is summarized in the table below. The molecule consists of a benzoic acid core with a methoxy group at the C2 position and a formyl group at the C5 position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 84923-70-6[1] |

| Molecular Formula | C₉H₈O₄[1][2] |

| Molecular Weight | 180.16 g/mol [1][2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C=O)C(=O)O[1] |

| InChI Key | TTZPGMWNBQKNKX-UHFFFAOYSA-N[1] |

| Synonyms | 2-Methoxy-5-formylbenzoic acid, Benzoic acid, 5-formyl-2-methoxy-[1] |

A 2D chemical structure diagram of this compound is provided below:

References

An In-depth Technical Guide to the Solubility and Stability of 5-Formyl-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Formyl-2-methoxybenzoic acid (CAS: 84923-70-6) is a key intermediate in the synthesis of various pharmaceutical compounds and a valuable building block in organic chemistry.[1][2][3][4][5] Its trifunctional nature, possessing a carboxylic acid, an aldehyde (formyl group), and a methoxy group, allows for a diverse range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular scaffolds.[1][3] A notable application is in the preparation of Eluxadoline, a medication for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1] Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation development, and for ensuring the quality and shelf-life of resulting products.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It includes detailed experimental protocols for determining these properties and discusses potential degradation pathways based on its chemical structure and the behavior of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₄ | [6][7] |

| Molecular Weight | 180.16 g/mol | [6][7] |

| CAS Number | 84923-70-6 | [6][7] |

| Appearance | Solid | [8] |

| pKa (Predicted) | 3.74 ± 0.10 | [7] |

| Storage Temperature | Room Temperature, Inert Atmosphere | [7][8] |

Solubility Profile

The solubility of this compound is influenced by its aromatic carboxylic acid nature. A qualitative solubility in water has been reported as "slightly soluble" (微溶) at a concentration of 2 g/L at 25°C.[7] Due to its acidic nature, its solubility is expected to increase in alkaline solutions through the formation of a carboxylate salt.

Experimental Protocol for Determining Qualitative Solubility

This protocol can be used to determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer or magnetic stirrer

-

Water bath (optional, for gentle heating)

-

Solvents to be tested (e.g., Water, Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Hexane, 5% w/v NaOH, 5% w/v NaHCO₃, 5% v/v HCl)

Procedure:

-

Add approximately 25 mg of this compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vigorously agitate the mixture using a vortex mixer or by stirring for 60 seconds at room temperature.

-

Visually observe the solution to determine if the solid has dissolved.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.

-

Record the observations for each solvent. For aqueous acidic and basic solutions, note any effervescence or color change.

Expected Results:

-

Water: Slightly soluble.

-

5% NaOH: Soluble (due to salt formation).

-

5% NaHCO₃: Soluble, possibly with effervescence (due to the acidic nature of the carboxylic acid).

-

5% HCl: Insoluble.

-

Polar Organic Solvents (Methanol, Ethanol, DMSO, DMF): Expected to be soluble.

-

Non-polar Organic Solvents (Hexane, Toluene): Expected to be insoluble or have very low solubility.

A logical workflow for solubility testing is depicted in the following diagram.

Caption: Logical workflow for the qualitative solubility determination of this compound.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly in the context of drug development and long-term storage. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Predicted Degradation Pathways

Based on the functional groups present, several degradation pathways can be anticipated:

-

Oxidation: The formyl (aldehyde) group is susceptible to oxidation to a carboxylic acid, which would yield 2-methoxyterephthalic acid. This can be promoted by oxidizing agents or exposure to air over time.[1]

-

Reduction: The formyl group can be reduced to a primary alcohol, forming 2-hydroxymethyl-5-methoxybenzoic acid.[1]

-

Decarboxylation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxyl group as carbon dioxide.[10][11] For this compound, this would result in 4-methoxybenzaldehyde.

-

Hydrolysis: Under harsh acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group, although this is generally less facile than reactions involving the other functional groups.

-

Photodegradation: Aromatic aldehydes and carboxylic acids can be susceptible to degradation upon exposure to light.[12]

The potential degradation pathways are illustrated in the diagram below.

Caption: Predicted degradation pathways for this compound under various stress conditions.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation (stress testing) studies on this compound to assess its stability under various conditions.

Materials:

-

This compound

-

Volumetric flasks and pipettes

-

pH meter

-

HPLC-UV or LC-MS system for analysis

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of HCl (start with 0.1 M).

-

Keep one sample at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

At specified time points, withdraw samples, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of NaOH (start with 0.1 M).

-

Follow the same temperature and time course as for acid hydrolysis.

-

At specified time points, withdraw samples, neutralize with an equivalent amount of HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature for a defined period, protected from light.

-

Withdraw samples at time points and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

-

At time points, withdraw samples, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (and a solid sample) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples at appropriate time points.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV or LC-MS method.

-

Quantify the remaining parent compound and characterize any significant degradation products.

-

Analytical Methodologies

The quantification of this compound and its potential degradation products requires a validated, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

General HPLC Method Protocol

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (Starting Point):

-

Column: C18, 5 µm, 4.6 mm x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% phosphoric or formic acid).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Determined by UV scan (likely around 230-280 nm).

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

This method would need to be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable chemical intermediate with a solubility profile characteristic of an aromatic carboxylic acid. While specific quantitative solubility data is limited, its solubility can be readily determined using standard laboratory protocols. The stability of the compound is influenced by its three functional groups, with the formyl group being particularly susceptible to oxidation and reduction, and the carboxylic acid group to thermal decarboxylation. The provided experimental protocols for solubility and forced degradation studies offer a framework for researchers and drug development professionals to thoroughly characterize this important molecule. A validated stability-indicating analytical method, such as HPLC-UV, is essential for accurately assessing its purity and stability over time. No direct involvement in signaling pathways has been identified in the literature, with its primary role being a versatile building block in chemical synthesis.

References

- 1. 2-Formyl-5-methoxybenzoic acid | 4785-56-2 | Benchchem [benchchem.com]

- 2. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C9H8O4 | CID 3926683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 84923-70-6 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Photodegradation of methoxy substituted curcuminoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 5-Formyl-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 5-Formyl-2-methoxybenzoic acid (CAS No: 84923-70-6). The information presented is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely, minimize exposure risks, and respond effectively to emergencies. This document synthesizes data from safety data sheets, and general chemical safety literature.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[1]

GHS Hazard Summary

The following table summarizes the GHS classification for this compound.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |

Pictograms and Signal Word

Pictogram:

Signal Word: Warning

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value |

| CAS Number | 84923-70-6[1] |

| Molecular Formula | C₉H₈O₄[1] |

| Molecular Weight | 180.16 g/mol [1] |

| Appearance | Solid |

| pKa (Predicted) | 3.74 ± 0.10[2] |

| Solubility | Slightly soluble (2 g/L at 25 °C)[2] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

Handling Procedures

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.

-

Dust Control: Minimize dust generation and accumulation.

Storage Conditions

-

Container: Store in a tightly closed, original container.

-

Environment: Keep in a cool, dry, and well-ventilated place.

-

Incompatibilities: Store away from strong oxidizing agents.

-

Atmosphere: For long-term storage, an inert atmosphere is recommended.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency involving this compound.

First-Aid Measures

The following table outlines the immediate first-aid procedures.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response Protocol

For minor spills, trained laboratory personnel equipped with appropriate PPE can follow the protocol below. For major spills, evacuate the area and contact emergency services.

Toxicology and Biological Effects

Acute Toxicity

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the mechanism of action or the biological signaling pathways directly affected by this compound. However, based on the activity of structurally related compounds, some potential areas for investigation can be hypothesized. It is crucial to note that these are not confirmed activities of this compound and require experimental validation.

-

Potential for Anti-inflammatory or Anti-allergic Activity: A structurally similar compound, 2-hydroxy-3-methoxybenzoic acid, has been shown to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway.[3] This suggests that this compound could potentially interact with signaling cascades involved in immune responses.

-

Potential for Anti-tumor Activity: Another related compound, 4-(3,4,5-trimethoxyphenoxy)benzoic acid, has demonstrated the ability to induce apoptosis in breast cancer cells through the modulation of cyclins, p53, and MAP kinases signaling pathways.[4] This raises the possibility that this compound might also possess cytotoxic or cell cycle-modulating properties.

-

Potential as an Enzyme Inhibitor: Benzoic acid derivatives are a common scaffold in the development of enzyme inhibitors. For instance, various substituted benzoic acids have been investigated as inhibitors of histone acetyltransferases (HATs).[5][6][7][8][9]

The following diagram illustrates a hypothetical interaction based on the known activity of a related compound, highlighting the need for further research.

Reactivity and Stability

Chemical Stability

This compound is generally stable under recommended storage conditions.

Incompatible Materials

-

Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.

Hazardous Decomposition Products

Specific data on the thermal decomposition products of this compound are not available. However, upon heating to decomposition, it may emit carbon monoxide and carbon dioxide. The thermal decomposition of benzoic acid is known to produce benzene and carbon dioxide at high temperatures.[10] The presence of the methoxy and formyl groups may lead to the formation of other aromatic and aliphatic fragments.

Disposal Considerations

All waste materials containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous waste.

Waste Disposal Protocol

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Segregation: Do not mix with incompatible waste streams.

-

Disposal: Arrange for disposal by a licensed hazardous waste disposal company. Do not dispose of down the drain or in the regular trash.

Environmental Information

Ecotoxicity

Specific ecotoxicity data for this compound is not available. However, given that it is an aromatic carboxylic acid, it is prudent to prevent its release into the environment. Aromatic aldehydes can exhibit toxicity to aquatic organisms.[11][12]

Persistence and Degradability

Experimental Protocols

The following are general experimental protocols for handling this compound. These should be adapted to specific experimental conditions and supplemented with a thorough risk assessment.

Protocol for Weighing and Preparing Solutions

-

Preparation: Ensure the work area (e.g., balance, fume hood) is clean and free of contaminants.

-

PPE: Don appropriate PPE as outlined in Section 3.1.

-

Weighing:

-

Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

-

Use a tared, appropriate container for weighing.

-

Carefully transfer the solid using a spatula, avoiding dust generation.

-

Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.

-

-

Solution Preparation:

-

Add the weighed solid to the desired solvent in a suitable flask or beaker within a chemical fume hood.

-

Stir or sonicate to dissolve, as needed. Be aware that the solubility is limited in water.

-

-

Cleanup:

-

Clean all equipment used for weighing and solution preparation.

-

Dispose of any contaminated materials (e.g., weighing paper, gloves) as hazardous waste.

-

Wash hands thoroughly.

-

Protocol for Quenching a Reaction Mixture

-

Cooling: Ensure the reaction mixture is cooled to an appropriate temperature before quenching.

-

PPE: Wear appropriate PPE, including a face shield if there is a risk of splashing.

-

Quenching Agent: Slowly and carefully add the quenching agent (e.g., water, saturated aqueous solution) to the reaction mixture with stirring in a chemical fume hood. Be mindful of any potential exothermic reactions.

-

Workup: Proceed with the standard aqueous workup, being aware that the compound and its byproducts are now in the aqueous and organic layers.

-

Waste Disposal: Dispose of all aqueous and organic waste in appropriately labeled hazardous waste containers.

This guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a comprehensive risk assessment, which must be performed for any new experiment. Always consult the most recent Safety Data Sheet and relevant safety literature before commencing work.

References

- 1. This compound | C9H8O4 | CID 3926683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl-Click Screening Platform Identifies Small-Molecule Inhibitors of Histone Acetyltransferase 1 (HAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of PCAF histone acetyltransferase and cytotoxic effect of N-acylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. researchgate.net [researchgate.net]

- 11. Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Formyl Group in 5-Formyl-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in 5-Formyl-2-methoxybenzoic acid, a versatile building block in organic synthesis and medicinal chemistry. We will delve into the electronic and steric factors governing its reactivity, explore its participation in a variety of key chemical transformations, and provide detailed experimental protocols for its derivatization.

Core Concepts: Electronic and Steric Influences

The reactivity of the formyl group (-CHO) in this compound is intricately modulated by the electronic and steric effects of the other substituents on the benzene ring: the methoxy (-OCH₃) group and the carboxylic acid (-COOH) group.

-

Electronic Effects : The formyl group itself is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[1] The methoxy group at the ortho position is an electron-donating group, activating the ring. Conversely, the carboxylic acid group is electron-withdrawing. These competing electronic influences dictate the electrophilicity of the formyl carbon. The electron-withdrawing nature of the formyl group makes its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2]

-

Steric Hindrance : The ortho-methoxy group can exert steric hindrance, potentially influencing the approach of bulky nucleophiles to the formyl group.[3][4] This steric crowding can affect reaction rates and, in some cases, the stereochemical outcome of reactions.[4][5]

dot```dot graph Electronic_and_Steric_Effects { rankdir="LR"; node [shape=record, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Molecule [label="{ this compound | CHO (Formyl Group)\l- Electrophilic Carbon\l- Susceptible to Nucleophilic Attack\l| OCH3 (Methoxy Group)\l- Electron-Donating (Resonance)\l- Steric Hindrance (ortho)\l| COOH (Carboxylic Acid)\l- Electron-Withdrawing (Inductive/Resonance)\l}", shape=record, fillcolor="#FFFFFF", color="#4285F4"];

Reactivity [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Formyl Group Reactivity"];

Molecule:f1 -> Reactivity [label="Primary site of reaction", color="#34A853"]; Molecule:f2 -> Reactivity [label="Modulates reactivity (electronic & steric)", color="#EA4335"]; Molecule:f3 -> Reactivity [label="Enhances electrophilicity of formyl carbon", color="#EA4335"]; }

Caption: A typical experimental workflow for reductive amination.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the formyl group makes it an excellent partner in various carbon-carbon bond-forming reactions, which are fundamental for building more complex molecular scaffolds.

[2]##### a. Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes. I[6]t involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). T[6]his reaction is advantageous for its high degree of functional group tolerance and predictable stereochemical outcomes in many cases. The resulting alkene can serve as a precursor for numerous other functional groups.

[6][7]##### b. Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde with a compound containing an active methylene group (e.g., malonic acid, ethyl acetoacetate), typically catalyzed by a weak base like piperidine or pyridine. T[8][9]his reaction is a powerful tool for forming carbon-carbon double bonds and is often followed by decarboxylation when malonic acid is used (the Doebner modification).

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 2-Formyl-5-methoxybenzoic acid | 4785-56-2 | Benchchem [benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]

The Pivotal Role of 5-Formyl-2-methoxybenzoic Acid as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Formyl-2-methoxybenzoic acid and its derivatives are versatile chemical intermediates that play a crucial role in the synthesis of a wide array of complex organic molecules, most notably in the field of medicinal chemistry. The strategic placement of the formyl, methoxy, and carboxylic acid functionalities on the benzene ring provides a unique platform for diverse chemical transformations, enabling the construction of pharmacologically active compounds. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of therapeutic agents such as Peroxisome Proliferator-Activated Receptor (PPAR) agonists and Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in research and drug discovery.

Introduction

This compound is a substituted aromatic compound characterized by the presence of a carboxylic acid group, a methoxy group, and a formyl (aldehyde) group. This trifunctional nature makes it a highly valuable building block in organic synthesis. The aldehyde group serves as a handle for chain extension and the introduction of various functional groups through reactions such as reductive amination, Wittig reactions, and oxidations. The carboxylic acid moiety allows for esterification and amidation, while the methoxy group influences the electronic properties of the aromatic ring. Its methyl ester, methyl 5-formyl-2-methoxybenzoate, is also a key intermediate, often preferred in synthetic sequences due to the protected carboxylic acid functionality.[1][2]

This guide will explore the synthetic routes to this compound and its methyl ester, detail its key chemical transformations, and highlight its significance as a precursor to important pharmaceutical agents.

Synthesis of this compound and its Methyl Ester

The synthesis of this compound and its methyl ester can be achieved through several routes, typically starting from salicylic acid or its derivatives. The choice of route often depends on the desired scale and available starting materials.

Synthesis of Methyl 5-Formyl-2-methoxybenzoate

A common and efficient method for the preparation of methyl 5-formyl-2-methoxybenzoate involves a two-step process starting from salicylic acid.[3][4]

Step 1: Methylation of Salicylic Acid

The first step involves the methylation of both the phenolic hydroxyl and the carboxylic acid groups of salicylic acid to yield methyl 2-methoxybenzoate.

Step 2: Formylation of Methyl 2-methoxybenzoate

The second step is the formylation of the resulting methyl 2-methoxybenzoate, often achieved through a Duff reaction or a similar electrophilic aromatic substitution.

Experimental Protocol: Synthesis of Methyl 5-Formyl-2-methoxybenzoate from Salicylic Acid [3][4]

Part A: Synthesis of Methyl 2-methoxybenzoate

-

To a reaction vessel containing acetone, add salicylic acid and potassium carbonate.

-

Slowly add dimethyl sulfate to the mixture at room temperature (25-30 °C).

-

Heat the reaction mixture to 55-60 °C and maintain for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude methyl 2-methoxybenzoate.

Part B: Synthesis of Methyl 5-formyl-2-methoxybenzoate

-

Cool a mixture of methyl 2-methoxybenzoate and methanesulfonic acid to 0-10 °C.

-

Add hexamethylenetetramine (urotropine) to the cooled mixture.

-

Heat the reaction to 80-90 °C and maintain for 16 hours.

-

Cool the reaction to room temperature and add water.

-

Adjust the pH of the solution to 6-7 using a sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain methyl 5-formyl-2-methoxybenzoate.

Hydrolysis to this compound

The free acid can be obtained by the hydrolysis of its methyl ester.

Experimental Protocol: Hydrolysis of Methyl 5-Formyl-2-methoxybenzoate

-

Dissolve methyl 5-formyl-2-methoxybenzoate in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of lithium hydroxide.

-

Stir the solution overnight at room temperature.

-

Acidify the reaction mixture to pH 1 with a suitable acid (e.g., 10% HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Presentation: Synthesis Yields

| Starting Material | Product | Reagents | Yield | Reference |

| Salicylic Acid | Methyl 2-methoxybenzoate | Dimethyl sulfate, K₂CO₃, Acetone | High (not specified) | [3] |

| Methyl 2-methoxybenzoate | Methyl 5-formyl-2-methoxybenzoate | Hexamethylenetetramine, Methanesulfonic acid | 85.1% - 94% | [4] |

| Methyl o-anisate | Methyl 5-formyl-2-methoxybenzoate | Hexamethylenetetramine, Trifluoroacetic acid | ~75% (recrystallized) | [1] |

Key Reactions of this compound

The presence of the aldehyde and carboxylic acid groups allows for a variety of chemical transformations, making this compound a versatile intermediate.

Reactions of the Formyl Group

-

Oxidation: The formyl group can be readily oxidized to a carboxylic acid, yielding 2-carboxy-4-methoxybenzoic acid (a derivative of isophthalic acid). This can be achieved using various oxidizing agents.[2]

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (hydroxymethyl group) can be accomplished using mild reducing agents like sodium borohydride, yielding 5-(hydroxymethyl)-2-methoxybenzoic acid.[2]

-

Reductive Amination: This is a key reaction for introducing nitrogen-containing substituents. The formyl group reacts with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is fundamental in the synthesis of many pharmaceutical compounds.

-

Wittig Reaction: The aldehyde can be converted to an alkene through the Wittig reaction, allowing for carbon chain extension.

Reactions of the Carboxylic Acid Group

-

Esterification: As previously discussed, the carboxylic acid can be converted to its ester, which often serves as a protecting group or modifies the compound's solubility and reactivity.

-

Amidation: The carboxylic acid can be activated and reacted with amines to form amides, a common linkage in biologically active molecules.

Applications in Drug Development

This compound is a key building block in the synthesis of several important therapeutic agents.

Intermediate in the Synthesis of Eluxadoline

Methyl 5-formyl-2-methoxybenzoate is a crucial intermediate in the synthesis of Eluxadoline, a drug used to treat irritable bowel syndrome with diarrhea (IBS-D).[3] The synthesis involves a reductive amination reaction between methyl 5-formyl-2-methoxybenzoate and (S)-α-methyl-4-phenyl-1H-imidazole-2-methanamine.

Experimental Protocol: Reductive Amination in Eluxadoline Synthesis [5][6]

-

To a stirred solution of 1-(4-phenyl-1H-imidazol-2-yl)-ethylamine and methyl 5-formyl-2-methoxybenzoate in methanol, add a catalytic amount of acetic acid.

-

Cool the reaction mixture to 5-10 °C.

-

Add sodium borohydride portion-wise.

-

Stir the reaction mixture for 2-3 hours at room temperature.

-

Work-up involves dilution with water, partial concentration, and extraction with a suitable solvent.

Diagram: Synthesis of Eluxadoline Intermediate

Caption: Reductive amination step in the synthesis of an Eluxadoline precursor.

Precursor for Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Derivatives of this compound, such as 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivatives, have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.

PTP1B Signaling Pathway and Inhibition

PTP1B dephosphorylates the activated insulin receptor and its substrates, thus attenuating the insulin signal. Inhibitors of PTP1B prevent this dephosphorylation, thereby enhancing insulin sensitivity.

Diagram: PTP1B Signaling Pathway

Caption: Simplified PTP1B signaling pathway and point of inhibition.

Precursor for Peroxisome Proliferator-Activated Receptor (PPAR) Activators

Methyl 5-formyl-2-methoxybenzoate is also an intermediate in the synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) activators. PPARs are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. Dual PPARα/γ agonists are being explored for the treatment of type 2 diabetes and dyslipidemia.

PPAR Signaling Pathway and Activation

PPARs form a heterodimer with the retinoid X receptor (RXR). Upon binding of a ligand (agonist), this complex binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the transcription of target genes that regulate metabolic processes.

Diagram: PPAR Signaling Pathway

Caption: Simplified PPAR signaling pathway showing agonist activation.

Conclusion

This compound and its methyl ester are indispensable intermediates in modern organic and medicinal chemistry. Their unique combination of functional groups provides a versatile platform for the synthesis of complex, biologically active molecules. The applications highlighted in this guide, particularly in the development of treatments for metabolic disorders, underscore the continued importance of this compound in drug discovery and development. The provided experimental frameworks and pathway visualizations serve as a valuable resource for researchers aiming to leverage the synthetic potential of this key building block.

References

- 1. This compound | C9H8O4 | CID 3926683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of N-[(4-methoxyphenoxy)carbonyl]-N-[[4-[2-(5- methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine [Muraglitazar/BMS-298585], a novel peroxisome proliferator-activated receptor alpha/gamma dual agonist with efficacious glucose and lipid-lowering activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

Synthetic Equivalents of 5-Formyl-2-methoxybenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic equivalents of 5-formyl-2-methoxybenzoic acid, a key building block in the synthesis of various pharmaceutical compounds. The guide details several synthetic strategies, including direct formylation methods and the use of formyl anion and cation equivalents, complete with experimental protocols and comparative data.

Introduction to Synthetic Equivalents

In organic synthesis, a "synthetic equivalent" or "synthon" refers to a chemical species that can be used in a reaction to introduce a specific functional group that might otherwise be difficult to install directly. For this compound, synthetic strategies often revolve around introducing the formyl group at the C5 position of a 2-methoxybenzoic acid scaffold. This can be achieved through direct formylation or by using precursors that act as equivalents of the formyl group or the entire 5-formyl-2-methoxybenzoyl unit.

This guide explores the following key approaches:

-

Direct Formylation: Introduction of the aldehyde group in a single step onto the aromatic ring.

-

Formyl Anion Equivalents (Umpolung): Reagents that exhibit the reactivity of a formyl anion, allowing for nucleophilic attack on an electrophilic aromatic ring.

-

Protected Formyl Group Equivalents: Using a masked aldehyde that can be deprotected in a later step.

-

Equivalents from Benzyl Halide Precursors: Generation of the aldehyde from a benzylic halide.

Comparative Summary of Synthetic Strategies

The following table summarizes the quantitative data for the various synthetic routes to this compound and its precursors.

| Method | Starting Material | Key Reagents | Product | Yield (%) | Reaction Time | Key Considerations |

| Duff Reaction | Methyl 2-methoxybenzoate | Hexamethylenetetramine, TFA/MsOH | Methyl 5-formyl-2-methoxybenzoate | 85-94% | 2-16 hours | High yielding, but requires strong acid.[1][2] |

| Vilsmeier-Haack Reaction | 2-Methoxybenzoic acid | POCl₃, DMF | This compound | Moderate | 3 hours | Requires electron-rich arenes; regioselectivity can be an issue.[3] |

| Organometallic Formylation | Methyl 5-bromo-2-methoxybenzoate | n-BuLi, DMF | Methyl 5-formyl-2-methoxybenzoate | Good | ~1 hour | Requires anhydrous conditions and low temperatures.[4] |

| Corey-Seebach Reaction (Umpolung) | 5-Bromo-2-methoxybenzoic acid derivative | 2-Lithio-1,3-dithiane | Dithiane adduct | Good | Variable | Versatile for C-C bond formation; requires a deprotection step. |

| Sommelet Reaction | 5-Chloromethyl-2-methoxybenzoic acid derivative | Hexamethylenetetramine, H₂O | This compound | 50-80% | Variable | Mild conditions, suitable for benzylic halides.[5] |

| Acetal Protection/Deprotection | This compound | Ethylene glycol, p-TsOH | Dioxolane derivative | High | Variable | Two-step process of protection and deprotection. |

Detailed Experimental Protocols

Direct Formylation: The Duff Reaction

This method provides a direct route to the methyl ester of the target compound. The ester can be subsequently hydrolyzed to the carboxylic acid.

Synthesis of Methyl 5-formyl-2-methoxybenzoate [1][2]

-

Dissolve methyl 2-methoxybenzoate (16.6 g) in trifluoroacetic acid (100 ml).

-

Cool the solution on an ice bath and add hexamethylenetetramine (14.0 g).

-

Reflux the mixture for 2 hours.

-

Remove the solvent by distillation under reduced pressure.

-

Pour the residue into water (120 ml) and neutralize with sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the organic extract with water and then with a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to yield methyl 5-formyl-2-methoxybenzoate (16.1 g).

-

Recrystallize from diisopropyl ether to obtain colorless crystals (14.0 g).

Hydrolysis to this compound

-

Dissolve methyl 5-formyl-2-methoxybenzoate in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a 1 M aqueous solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Formyl Anion Equivalent: Corey-Seebach Reaction

This approach utilizes a "formyl anion" synthon, a classic example of umpolung reactivity.

Step 1: Synthesis of the Dithiane Adduct

-

Prepare a solution of 2-lithio-1,3-dithiane in anhydrous THF at -20°C.

-

To this solution, add a solution of a suitable electrophilic precursor, such as methyl 5-bromo-2-methoxybenzoate, in anhydrous THF.

-

Allow the reaction to proceed at low temperature until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the dithiane adduct.

Step 2: Deprotection of the Dithiane [6][7]

-

Dissolve the dithiane adduct in a suitable solvent system (e.g., aqueous micellar system with SDS).

-

Add 30% aqueous hydrogen peroxide and a catalytic amount of iodine (5 mol%).

-

Stir the mixture at room temperature until the deprotection is complete (typically 30 minutes to a few hours).

-

Work up the reaction by quenching any remaining peroxide and extracting the product.

-

Purify the resulting aldehyde by chromatography or recrystallization.

Organometallic Route: Formylation of an Aryllithium Species

This method involves the generation of a nucleophilic aryl species which is then trapped with a formylating agent.

Synthesis of Methyl 5-formyl-2-methoxybenzoate via Lithiation [4]

-

Dissolve methyl 5-bromo-2-methoxybenzoate and TMEDA in anhydrous diethyl ether and cool to -78°C under a nitrogen atmosphere.

-

Add a solution of n-butyllithium in hexanes dropwise.

-

Maintain the mixture at -78°C for 1 hour.

-

Add N,N-dimethylformamide (DMF).

-

Allow the mixture to warm to room temperature.

-

Perform an aqueous workup to hydrolyze the intermediate and isolate the product.

-

Purify by chromatography or recrystallization.

Protected Formyl Group: Acetal as a Synthetic Equivalent

This strategy involves protecting the aldehyde as an acetal, performing other transformations if necessary, and then deprotecting to reveal the formyl group.

Step 1: Acetal Formation

-

Dissolve this compound and a catalytic amount of p-toluenesulfonic acid in a suitable solvent (e.g., toluene).

-

Add an excess of ethylene glycol or trimethyl orthoformate.

-

Heat the mixture under reflux with a Dean-Stark apparatus to remove water.

-

Once the reaction is complete, cool the mixture and wash with an aqueous bicarbonate solution.

-

Isolate the acetal-protected product.

Step 2: Acetal Deprotection (Hydrolysis) [8]

-

Dissolve the acetal-protected compound in a mixture of an organic solvent (e.g., acetone) and water.

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or p-toluenesulfonic acid).

-

Stir the mixture at room temperature or with gentle heating until the deprotection is complete.

-

Neutralize the acid and extract the product with an organic solvent.

-

Purify as needed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows of the synthetic strategies discussed.

Caption: Overview of synthetic strategies for this compound.

Caption: Workflow for the Duff Reaction and subsequent hydrolysis.

Caption: Workflow illustrating the Umpolung strategy via the Corey-Seebach reaction.

Conclusion

The synthesis of this compound can be approached through various effective strategies. Direct formylation methods, such as the Duff reaction, offer high yields in a single step but may require harsh conditions. The use of synthetic equivalents provides milder alternatives and greater flexibility in complex syntheses. Formyl anion equivalents, particularly through the Corey-Seebach reaction, exemplify the power of umpolung chemistry. Organometallic routes offer a reliable method for the introduction of the formyl group, while the use of acetals as protecting groups allows for the temporary masking of the aldehyde functionality. The choice of the optimal synthetic route will depend on the specific requirements of the overall synthetic plan, including scale, functional group tolerance, and available starting materials. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their synthetic endeavors.

References

- 1. prepchem.com [prepchem.com]

- 2. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. grokipedia.com [grokipedia.com]

- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

The Versatile Virtuoso: 5-Formyl-2-methoxybenzoic Acid as a Pivotal Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Formyl-2-methoxybenzoic acid, a trifunctional aromatic compound, has emerged as a valuable and versatile scaffold, empowering chemists to forge intricate pathways to a diverse array of biologically active molecules and advanced materials. Its unique arrangement of a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring offers a rich platform for a multitude of chemical transformations, making it a prized asset in the synthetic chemist's toolbox. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on detailed experimental protocols and its role in the synthesis of pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective utilization.

| Property | Value | Reference |

| CAS Number | 84923-70-6 | [1][2] |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 87 °C | [3] |

| Purity | >98.0% (GC) | [4] |

Synthesis of this compound and its Methyl Ester

The accessibility of this compound and its derivatives is crucial for its widespread application. Several synthetic routes have been established, often starting from readily available precursors. A common and efficient approach involves the formylation of a methoxy-substituted benzoic acid derivative. For many synthetic applications, the methyl ester, methyl 5-formyl-2-methoxybenzoate, is a key intermediate.[5]

Synthesis of Methyl 5-formyl-2-methoxybenzoate from Methyl o-anisate

A widely employed method for the synthesis of methyl 5-formyl-2-methoxybenzoate involves the Duff reaction, which utilizes hexamethylenetetramine as the formylating agent on an electron-rich aromatic ring.[5][6] A patent describes a high-yield industrial-scale synthesis starting from methyl 2-methoxybenzoate (methyl o-anisate).[7]

To a solution of methyl o-anisate (16.6 g) in trifluoroacetic acid (100 ml), hexamethylenetetramine (14.0 g) is added with ice-cooling. The mixture is then refluxed for 2 hours. After cooling, the solvent is removed under reduced pressure. The residue is poured into water (120 ml) and neutralized with sodium bicarbonate before being extracted with ethyl acetate. The organic extract is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to yield methyl 5-formyl-2-methoxybenzoate. A recrystallization from diisopropyl ether can afford colorless crystals.

-

Yield: 14.0 g.[6] A patent reports a yield of up to 94% for a similar process on a larger scale.[7]

-

Melting Point: 85-86 °C.[6]

Synthesis of Methyl 5-formyl-2-methoxybenzoate from 5-Formyl-2-hydroxybenzoic Acid

An alternative route involves the methylation of 5-formyl-2-hydroxybenzoic acid. This method allows for the synthesis of the methyl ester from a different commercially available starting material.

Experimental Protocol: [8]

A mixture of 5-formyl-2-hydroxybenzoic acid (2.0 g, 12.0 mmol), iodomethane (1.5 mL, 25 mmol), and potassium carbonate (3.06 g, 22.2 mmol) in dimethylformamide (15 mL) is stirred at room temperature for 16 hours. The solvent is then removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water and saturated saline. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give methyl 5-formyl-2-methoxybenzoate.

-

Yield: 1.85 g (79%).[8]

-

¹H-NMR (CDCl₃, 500 MHz): δ 9.91 (s, 1H), 8.31 (d, J = 2.1 Hz, 1H), 8.02 (dd, J = 8.5, 2.5 Hz, 1H), 7.11 (d, J = 8.6 Hz, 1H), 3.99 (s, 3H), 3.91 (s, 3H).[8]

-

MS: 195.05 (MH)⁺.[8]

Key Reactions and Applications in Organic Synthesis

The strategic positioning of the formyl, methoxy, and carboxylic acid (or its ester) groups allows for a wide range of selective transformations, making this compound a powerful tool in the synthesis of complex molecules.

Reductive Amination

The formyl group is readily converted to an amine via reductive amination, a cornerstone reaction in medicinal chemistry for the introduction of nitrogen-containing moieties. This reaction is pivotal in the synthesis of the drug Eluxadoline, used for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[3][5]

Case Study: Synthesis of an Eluxadoline Intermediate [9]

The reductive amination of methyl 5-formyl-2-methoxybenzoate with 1-(4-phenyl-1H-imidazol-2-yl)-ethyl amine is a key step in the synthesis of Eluxadoline.

Experimental Protocol: [9]

To a stirred solution of 1-(4-phenyl-1H-imidazol-2-yl)-ethyl amine (20 g) and methyl 5-formyl-2-methoxybenzoate (20 g) in methanol, a catalytic amount of acetic acid (3 ml) is added. The reaction mixture is cooled to 5-10°C, and sodium borohydride (4 g) is added. The reaction is stirred for 2-3 hours at room temperature. The mixture is then diluted with water and partially concentrated. A 2N HCl solution is added, followed by dichloromethane for extraction.

Wittig and Horner-Wadsworth-Emmons Reactions

General Experimental Protocol for Horner-Wadsworth-Emmons Reaction: [8]

To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous THF at 0 °C, a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF is added slowly. The mixture is allowed to warm to room temperature and stirred for 1 hour. After cooling back to 0 °C, a solution of the aldehyde (e.g., methyl 5-formyl-2-methoxybenzoate, 1.0 equivalent) in anhydrous THF is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.

-

Expected Product: Methyl 2-methoxy-5-(2-(ethoxycarbonyl)vinyl)benzoate.

-

Note: The stereoselectivity (E/Z) of the resulting alkene is dependent on the reaction conditions and the nature of the phosphonate ylide.

Protection and Deprotection Strategies